molecular formula C18H28O5 B1356401 Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate CAS No. 60934-42-1

Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate

Cat. No. B1356401
CAS RN: 60934-42-1
M. Wt: 324.4 g/mol
InChI Key: RMSROFOPTSOXCN-BUSXIPJBSA-N
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Description

Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate is a useful research compound. Its molecular formula is C18H28O5 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Prins-Type Cyclization

The Prins cyclization of aldehydes with homoallylic alcohols forms tetrahydro-2H-pyrans, demonstrating the utility of oxonium ion intermediates in synthesizing diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives. This process is instrumental in producing compounds with varied substitution patterns and molecular complexities, showing the broad applicability of such cyclization reactions in creating complex molecular frameworks (Fráter, Müller, & Kraft, 2004).

Stereochemistry in Grignard Reactions

Research into the stereochemistry of Grignard reactions with conformationally mobile δ-keto esters highlights the impact of solvent and reactant changes on reaction outcomes. These findings underscore the importance of understanding conformational dynamics and solvent effects in designing stereoselective synthetic strategies (Colantoni et al., 1978).

Anticoagulant Activity

The synthesis of 2H-pyrano[3,2-g]quinolin-2-ones containing a pyrimidinone moiety has been explored for its anticoagulant properties. These compounds exhibit inhibitory activity against blood coagulation factors Xa and XIa, indicating potential therapeutic applications in managing coagulation disorders (Potapov et al., 2021).

Photo [2+2] Cycloadduct Transformations

Investigations into the novel transformations of chlorinated photo [2+2] cycloadducts of 2-pyrone-5-carboxylate reveal pathways to pyrano[4,3-b]pyran-2,5-diones, contributing to the chemistry of cyclic compounds and their potential utility in synthesizing complex molecular structures (Shimo, Date, & Somekawa, 1992).

Synthesis of C-alpha-galactosides

The reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones for the synthesis of C-alpha-galactosides of carbapentopyranoses demonstrates an innovative approach to synthesizing glycosides, highlighting the interplay between photoinduced electron transfer and radical galactosidation in organic synthesis (Cossy et al., 1995).

properties

IUPAC Name

methyl 7-[(3R)-3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h12,15,18H,2-11,13H2,1H3/t15-,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSROFOPTSOXCN-BUSXIPJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC1=CC(CC1=O)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCCCCC1=C[C@@H](CC1=O)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70529011
Record name Methyl 7-{(3R)-3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70529011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate

CAS RN

60934-42-1
Record name Methyl 7-{(3R)-3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70529011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

When an equivalent quantity of methyl 7-(3(RS)-hydroxy-5-oxocyclopent-1-en--yl)heptanoate is substituted for the methyl 7-(3(S)-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate and the procedure detailed in Part A substantially repeated, there is obtained methyl 7-(3(RS)-tetrahydropyran-2-yloxy-5-oxocyclopent-1-en-1-yl)heptanoate.

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